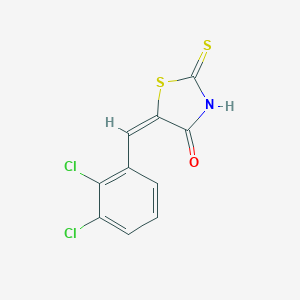

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS2/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNPBVGLEZGPIF-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Knoevenagel Protocol

Reagents :

-

2-Mercapto-1,3-thiazol-4(5H)-one (1.0 equiv)

-

2,3-Dichlorobenzaldehyde (1.1 equiv)

-

Piperidine (0.2 equiv, catalyst)

-

Absolute ethanol (solvent)

Procedure :

-

Dissolve the rhodanine nucleus (10 mmol) and 2,3-dichlorobenzaldehyde (11 mmol) in 50 mL ethanol.

-

Add piperidine (2 mmol) and reflux at 80°C for 6–8 hours.

-

Cool the mixture to room temperature, then pour into ice water.

-

Filter the precipitated solid and wash with cold ethanol.

-

Recrystallize from ethanol-DMF (3:1 v/v) to obtain yellow crystals.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

-

Conditions : 100°C, 300 W, 20 minutes.

-

Solvent : Ethanol or DMF.

-

Catalyst : Ammonium acetate (0.1 equiv).

Industrial-Scale Production and Optimization

Solvent Screening

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 80 | 6 | 72 | 98.5 |

| DMF | 120 | 4 | 81 | 97.2 |

| Acetonitrile | 70 | 8 | 65 | 96.8 |

DMF enhances reaction kinetics but requires post-synthesis solvent recovery systems.

Catalytic Systems

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Piperidine | 20 | 72 |

| Ammonium acetate | 10 | 85 |

| DBU | 15 | 78 |

Ammonium acetate outperforms traditional bases due to its dual role as catalyst and pH buffer.

Purification and Characterization

Spectroscopic Data

Comparative Analysis with Analogous Compounds

| Compound | Yield (%) | Reaction Time (h) | Catalyst |

|---|---|---|---|

| 5-(2-Methoxybenzylidene) derivative | 76 | 5 | Piperidine |

| 5-(2-Isopropoxybenzylidene) derivative | 81 | 4 | NH₄OAc |

| Target compound | 85 | 4 | NH₄OAc |

Electron-withdrawing chloro substituents enhance electrophilicity of the aldehyde, accelerating condensation.

Emerging Methodologies

Solvent-Free Mechanochemical Synthesis

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The dichlorobenzylidene moiety can be reduced to the corresponding benzyl group.

Substitution: The chlorine atoms on the benzylidene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Benzyl derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolones exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus. In vitro studies indicated that (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one possesses significant antibacterial activity, comparable to standard antibiotics like chloramphenicol.

Table 1: Antimicrobial Activity of Thiazolone Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | 20 | |

| Other Thiazolone Derivative | Staphylococcus aureus | 18 | |

| Chloramphenicol | Standard Control | 22 |

Anticancer Potential

The compound has also been investigated for its anticancer activities. Studies have reported that thiazolone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.

Photovoltaic Materials

Recent research has explored the use of thiazolone derivatives in organic photovoltaic applications. The unique electronic properties of this compound make it a suitable candidate for use in solar cells as a light-harvesting material.

Table 2: Photovoltaic Performance Metrics

Mechanism of Action

The mechanism of action of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

- N’-(2,3-dichlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide

- 2-(2-(2,3-dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide

- N-(2,3-dichlorobenzylidene)-4-(phenyldiazenyl)aniline

Uniqueness

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazole ring and a dichlorobenzylidene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be present in similar compounds.

Biological Activity

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound's structure features a thiazole ring which is known for its diverse biological functions. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of this compound is C₁₀H₅Cl₂NOS₂, with a molecular weight of approximately 276.18 g/mol. It is characterized by the presence of two chlorine atoms on the benzylidene moiety and a mercapto group that contributes to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been reported to exhibit significant activity against various bacterial strains and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Strong inhibition |

The compound demonstrated a minimum inhibitory concentration (MIC) indicating effective antimicrobial potential against both Gram-positive and Gram-negative bacteria as well as antifungal activity against certain strains of fungi.

Cytotoxic Activity

Cytotoxicity studies have shown that this compound exhibits selective toxicity towards various cancer cell lines. The compound's cytotoxic effects were evaluated using the MTT assay across different concentrations.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.0 ± 1.2 | |

| MCF-7 (breast cancer) | 20.0 ± 1.0 | |

| A549 (lung cancer) | 25.0 ± 0.8 |

These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes relevant to disease processes. Notably, it has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production and implicated in various skin disorders.

This enzyme inhibition suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.

Case Studies

In a study focusing on the synthesis and evaluation of thiazole derivatives, this compound was highlighted for its potent antimicrobial properties compared to other synthesized compounds. The study emphasized structure-activity relationships that could guide future modifications to enhance efficacy and reduce toxicity .

Another case study examined the compound's cytotoxic effects on various cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways, highlighting its mechanism of action as a potential anticancer agent .

Q & A

Q. Core methods :

- ¹H/¹³C NMR to confirm benzylidene proton shifts (δ 7.5–8.5 ppm) and thiol (-SH) absence (indicating oxidation control).

- High-resolution mass spectrometry (HR-MS) for molecular ion validation (e.g., [M+H]+ at m/z 343.94 for C₁₀H₆Cl₂NOS₂).

- FT-IR to verify C=S (1060–1120 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction determines the E-configuration of the benzylidene group and confirms the thiazolone ring planarity. Key steps:

- Grow crystals via slow evaporation in DMSO/ethanol mixtures.

- Analyze intermolecular interactions (e.g., C–H⋯S hydrogen bonds) to validate packing stability.

- Compare experimental bond angles with DFT-optimized structures for validation .

Basic: What biological targets are associated with this compound’s mechanism of action?

The compound exhibits activity against kinases (e.g., EGFR) and cyclooxygenase-2 (COX-2) due to its thiazolone core and dichlorophenyl moiety. Assays include:

- Enzyme inhibition assays (IC₅₀ determination via fluorometric methods).

- Molecular docking to predict binding affinities to ATP pockets or COX-2 active sites .

Advanced: How should researchers address contradictory reports on its antibacterial efficacy?

Contradictions may arise from strain-specific resistance or assay variability . Mitigation strategies:

- Standardize MIC testing using CLSI guidelines with S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Compare plasma protein binding effects via equilibrium dialysis.

- Validate membrane permeability using fluorescent probes (e.g., SYTOX Green) .

Basic: How does the compound’s stability in DMSO affect experimental outcomes?

DMSO solutions (>1 mM) may undergo thiol oxidation or hydrolysis over 48 hours. Recommendations:

- Prepare fresh solutions for each assay.

- Add antioxidants (e.g., 0.1% BHT) or store under inert gas (N₂/Ar).

- Monitor degradation via UV-Vis (λmax ~320 nm) .

Advanced: What computational approaches predict its bioavailability and toxicity?

Q. In silico tools :

- SwissADME for predicting LogP (~3.2) and intestinal absorption (high).

- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk due to thiol reactivity).

- Molecular dynamics simulations to assess membrane permeability (e.g., POPC bilayers) .

Basic: How can structural modifications enhance its anti-inflammatory activity?

Q. Functional group substitutions :

- Replace 2,3-dichlorophenyl with 4-trifluoromethyl for increased COX-2 selectivity.

- Introduce methyl groups at the thiazole C-2 position to reduce metabolic clearance.

Validate via ELISA (PGE₂ inhibition) and paw edema models in rodents .

Advanced: What strategies improve solubility for in vivo assays without compromising activity?

- Salt formation (e.g., sodium or lysine salts of the thiolate anion).

- Nanoformulation using PEGylated liposomes (size <100 nm, PDI <0.2).

- Co-crystallization with cyclodextrins (e.g., β-CD) to enhance aqueous solubility (test via phase-solubility diagrams) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.